(5-Ethynyl-2-methylphenyl)methanol
Description
(5-Ethynyl-2-methylphenyl)methanol is an aromatic alcohol featuring a benzene ring substituted with three distinct functional groups:
- An ethynyl group (-C≡CH) at the 5-position, enabling reactivity in click chemistry and cross-coupling reactions.
- A hydroxymethyl group (-CH₂OH) attached to the benzene ring, imparting polarity and hydrogen-bonding capability.
This compound’s unique structure makes it valuable in synthetic chemistry, particularly for bioconjugation, polymer synthesis, and pharmaceutical intermediates. The ethynyl group’s role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions aligns with methodologies described in foundational click chemistry research . Meanwhile, the hydroxymethyl group’s physicochemical behavior reflects methanol-derived polarity and solubility trends .
Properties
IUPAC Name |
(5-ethynyl-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-8(2)10(6-9)7-11/h1,4-6,11H,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTROJBQYUTZOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethynyl-2-methylphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetylene and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Reaction Mechanism: The ethynyl group is introduced through a Sonogashira coupling reaction, followed by the addition of formaldehyde to form the methanol group.
Industrial Production Methods
In an industrial setting, the production of (5-Ethynyl-2-methylphenyl)methanol may involve large-scale Sonogashira coupling reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Ethynyl-2-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(5-Ethynyl-2-methylphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethynyl-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs for comparison include:
(2-Methylphenyl)methanol: Lacks the ethynyl group, reducing reactivity in click chemistry.
(5-Ethynylphenyl)methanol: Absence of the 2-methyl group may increase steric accessibility for reactions.
(5-Ethynyl-2-methylphenyl)ethanol: Replaces -CH₂OH with -CH₂CH₂OH, altering polarity and hydrogen-bonding capacity.
(5-Ethynyl-2,4-dimethylphenyl)methanol: Additional methyl groups enhance steric hindrance.
Table 1: Functional Group Contributions
| Compound | Ethynyl Group | Methyl Group(s) | Hydroxyl Group | Key Reactivity Differences |
|---|---|---|---|---|
| (5-Ethynyl-2-methylphenyl)methanol | Yes (5-position) | 2-position | -CH₂OH | Click chemistry, esterification |
| (2-Methylphenyl)methanol | No | 2-position | -CH₂OH | Limited to hydroxyl reactions |
| (5-Ethynylphenyl)methanol | Yes (5-position) | No | -CH₂OH | Higher ethynyl accessibility |
| (5-Ethynyl-2-methylphenyl)ethanol | Yes (5-position) | 2-position | -CH₂CH₂OH | Reduced polarity vs. methanol analog |
Physicochemical Properties
- Solubility: The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs, though the ethynyl and methyl groups introduce hydrophobic effects. Methanol’s miscibility in polar solvents suggests similar trends for the hydroxymethyl moiety.
- Stability : Terminal alkynes (e.g., ethynyl groups) may require inert storage conditions to prevent oxidation or polymerization, whereas methyl groups improve steric stabilization.
Table 2: Hypothetical Physical Properties*
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |
|---|---|---|---|
| (5-Ethynyl-2-methylphenyl)methanol | 162.19 | ~80–90 | Moderate |
| (2-Methylphenyl)methanol | 122.16 | ~25–30 | High |
| (5-Ethynylphenyl)methanol | 148.17 | ~60–70 | Moderate |
*Data inferred from functional group contributions; experimental values may vary.
Biological Activity
The compound (5-Ethynyl-2-methylphenyl)methanol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: (5-Ethynyl-2-methylphenyl)methanol
- Molecular Formula: C11H12O
- Molecular Weight: 172.21 g/mol
The compound features an ethynyl group attached to a methyl-substituted phenyl ring, with a hydroxymethyl group as the functional moiety. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of (5-Ethynyl-2-methylphenyl)methanol can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: It can interact with various receptors, potentially altering signal transduction pathways.
- Antioxidant Activity: The presence of the hydroxymethyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
- Cytotoxicity Assays: In vitro studies demonstrated that (5-Ethynyl-2-methylphenyl)methanol exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
- Inflammation Modulation: The compound has shown activity in modulating inflammatory responses, particularly through inhibition of NF-κB signaling pathways .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of (5-Ethynyl-2-methylphenyl)methanol on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, (5-Ethynyl-2-methylphenyl)methanol was administered to mice. The results showed a marked decrease in pro-inflammatory cytokines, indicating its efficacy in reducing inflammation .
Comparative Analysis
To better understand the unique properties of (5-Ethynyl-2-methylphenyl)methanol, a comparison with related compounds was conducted:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (5-Ethynyl-2-methylphenyl)methanol | Ethynyl-substituted phenol | Cytotoxicity against cancer cell lines |
| 4-Methylphenol | Simple phenol | Moderate antibacterial properties |
| 2-Methylphenol | Simple phenol | Low cytotoxicity |
This comparison highlights the enhanced biological activity associated with the ethynyl substitution in (5-Ethynyl-2-methylphenyl)methanol.
Applications in Medicinal Chemistry
Given its promising biological activities, (5-Ethynyl-2-methylphenyl)methanol is being explored for various applications:
- Drug Development: The compound serves as a lead structure for developing new anti-cancer and anti-inflammatory drugs.
- Bioconjugation Studies: It can be utilized to modify biomolecules for targeted drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
